N-(2-((6-Chloro-3-oxo-2,3-dihydropyridazin-4-yl)amino)phenyl)acetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6-Chloro-3-oxo-2,3-dihydropyridazin-4-yl)amino)phenyl)acetamide typically involves the reaction of 6-chloro-3-oxo-2,3-dihydropyridazine-4-amine with 2-bromoacetophenone under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-((6-Chloro-3-oxo-2,3-dihydropyridazin-4-yl)amino)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(2-((6-Chloro-3-oxo-2,3-dihydropyridazin-4-yl)amino)phenyl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-((6-Chloro-3-oxo-2,3-dihydropyridazin-4-yl)amino)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds like pyridazine and pyridazinone share a similar core structure and exhibit a range of biological activities.
Pyridazinone Derivatives: These compounds are known for their diverse pharmacological properties, including anti-inflammatory and anticancer activities.
Uniqueness
N-(2-((6-Chloro-3-oxo-2,3-dihydropyridazin-4-yl)amino)phenyl)acetamide is unique due to its specific substitution pattern and the presence of the chloro and acetamide groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H11ClN4O2 |
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Molecular Weight |
278.69 g/mol |
IUPAC Name |
N-[2-[(3-chloro-6-oxo-1H-pyridazin-5-yl)amino]phenyl]acetamide |
InChI |
InChI=1S/C12H11ClN4O2/c1-7(18)14-8-4-2-3-5-9(8)15-10-6-11(13)16-17-12(10)19/h2-6H,1H3,(H,14,18)(H,15,16)(H,17,19) |
InChI Key |
BUUKWNZRLYKXAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1NC2=CC(=NNC2=O)Cl |
Origin of Product |
United States |
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